
2-Methyl-1,3-dithiane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,3-dithiane-2-carboxylic acid is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles, which are often used as protective groups in organic synthesis. This compound is known for its versatility in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1,3-dithiane-2-carboxylic acid can be synthesized from carbonyl compounds using 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then converted to the desired dithiane compound. The reaction conditions often require mild temperatures and can be carried out in various solvents, including water and organic solvents .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods may involve continuous flow reactors and the use of more efficient catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3-dithiane-2-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like organolithium (RLi) and Grignard reagents (RMgX) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions typically produce thiols or hydrocarbons .
Scientific Research Applications
2-Methyl-1,3-dithiane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-dithiane-2-carboxylic acid involves its ability to form stable intermediates in chemical reactions. The sulfur atoms in the dithiane ring can stabilize negative charges, making it a useful reagent in nucleophilic addition and substitution reactions . The compound can also undergo radical reactions, facilitated by its ability to form stable radicals .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: A parent compound with similar reactivity but lacks the carboxylic acid group.
2-Methyl-1,3-dithiolane: Similar structure but with a different ring size.
1,3-Dithiolane-2-carboxylic acid: Similar functional groups but different ring structure.
Uniqueness
2-Methyl-1,3-dithiane-2-carboxylic acid is unique due to its combination of the dithiane ring and the carboxylic acid group, which provides additional reactivity and versatility in chemical synthesis .
Properties
Molecular Formula |
C6H10O2S2 |
|---|---|
Molecular Weight |
178.3 g/mol |
IUPAC Name |
2-methyl-1,3-dithiane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O2S2/c1-6(5(7)8)9-3-2-4-10-6/h2-4H2,1H3,(H,7,8) |
InChI Key |
ACXLONBAKWHVFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(SCCCS1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


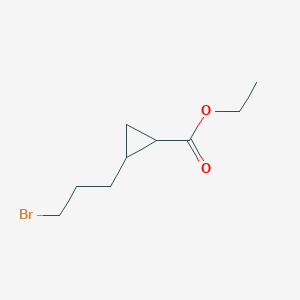
![1-(2,4-difluorophenyl)-3-{[(1H-indol-4-yl)methylidene]amino}thiourea](/img/structure/B13499656.png)
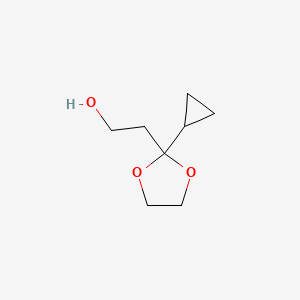
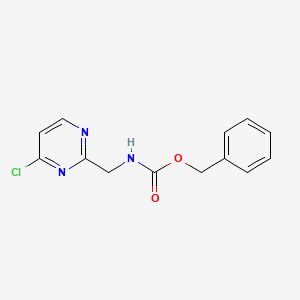
![N-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-2-(phenylsulfanyl)pyrimidin-4-amine hydrochloride](/img/structure/B13499667.png)

![(3aR,7aS)-2-[(piperidin-4-yl)methyl]-octahydro-1H-isoindole dihydrochloride](/img/structure/B13499689.png)
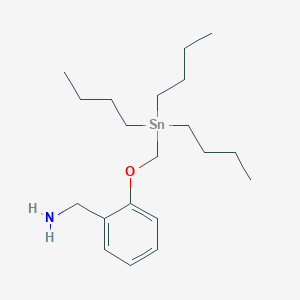
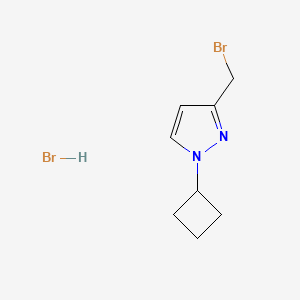

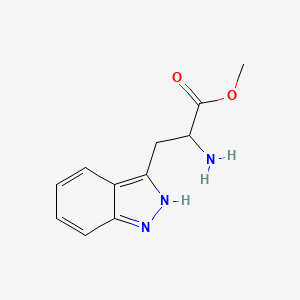
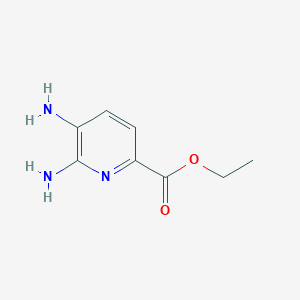

![2-[(2-Fluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B13499746.png)
